molecular formula C17H15BrN2O3 B2803173 methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate CAS No. 313502-67-9

methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate

Cat. No. B2803173
CAS RN: 313502-67-9
M. Wt: 375.222
InChI Key: LESCDCDSTRCJKO-UHFFFAOYSA-N
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Description

Methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. In material science, it has been explored for its potential use as a building block for the synthesis of novel materials. In organic synthesis, it has been used as a reagent for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate is not fully understood. However, it is believed to exert its biological effects by interacting with specific targets in cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In vivo studies have shown that it can reduce tumor growth in mice and improve survival rates.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, making it a useful reagent in organic synthesis. Additionally, its potential applications in medicinal chemistry and material science make it a promising compound for further research.
However, one of the limitations of using methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate is its toxicity. It has been shown to be toxic to some cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate. Some of these include:
1. Investigating its potential use as a building block for the synthesis of novel materials.
2. Further exploring its anti-cancer properties and its potential use in cancer treatment.
3. Investigating its potential use as an anti-inflammatory and anti-microbial agent.
4. Studying its mechanism of action to better understand how it exerts its biological effects.
5. Developing new synthesis methods to improve the yield and purity of the compound.
Conclusion:
Methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new materials and therapies for various diseases.

Synthesis Methods

Methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate can be synthesized using a variety of methods. One of the commonly used methods involves the reaction of 2-aminobenzophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to obtain the final product.

properties

IUPAC Name

methyl 2-(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-23-15(21)10-20-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(20)22/h2-9,16H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESCDCDSTRCJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate

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